molecular formula C10H14O3 B213088 Camphoric anhydride CAS No. 76-32-4

Camphoric anhydride

Cat. No.: B213088
CAS No.: 76-32-4
M. Wt: 182.22 g/mol
InChI Key: VFZDNKRDYPTSTP-QUBYGPBYSA-N
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Description

Camphoric anhydride, also known as dl-Camphoric anhydride, has the molecular formula C10H14O3 and a molecular weight of 182.2164 .


Synthesis Analysis

Several D-(+)-camphoric acid imides, not previously described in the literature, were synthesized with good yields. The synthesis of previously known imides was improved. The cytotoxicity and antiviral activity of all synthesized imides were studied .


Molecular Structure Analysis

The this compound molecule contains a total of 28 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 2 esters (aliphatic), and 1 anhydride .


Chemical Reactions Analysis

Acid anhydrides are unique in that they have two carbonyl groups in them. The intensity and position of their IR peaks can be used to determine which of the four types of anhydride exist in a sample .

Scientific Research Applications

  • Cancer Research : A study by Qi et al. (2015) demonstrated the use of camphoric anhydride in developing 'Camplatin', a prodrug combining this compound and cisplatin. Delivered in nanoparticles, it showed enhanced anticancer activity and successfully overcame cisplatin drug resistance.

  • Chemical Synthesis and Properties : this compound's synthesis via unsensitized photo-oxidation of camphorquinone was explored by Ji et al. (2002). Another study by Kgomo et al. (2005) conducted a low-temperature neutron diffraction study of this compound to determine the accurate positions of hydrogen atoms.

  • Electrochemical Applications : Research by Pettinger et al. (2002) highlighted camphor's strong adsorption on metal surfaces, particularly gold (Au), which influences surface reactions and morphology.

  • Biocatalytic Synthesis : Hofer et al. (2013) explored the biocatalytic synthesis of a diketobornane as a building block for bifunctional camphor derivatives.

  • Photovoltaics : Leblebici et al. (2017) demonstrated the use of this compound in organic photovoltaics, showing that adding it to a polymer–fullerene bulk heterojunction photovoltaic device increased the power conversion efficiency.

  • Pharmacological Activities : Studies like those by Hamidpour et al. (2013) and Drikvandi et al. (2020) investigate camphor's antioxidant, anti-inflammatory, and other pharmacological properties.

  • Toxicity Studies : Research by Ferreira et al. (2020) and Tekin et al. (2015) discuss camphor-induced seizures and neurotoxicity.

  • Drug Delivery : Xie et al. (2016) explored camphor as a penetration enhancer for transdermal drug delivery.

Safety and Hazards

Camphoric anhydride may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment. In case of contact, wash with plenty of soap and water .

Future Directions

Camphoric anhydride may be useful in the synthesis of aliphatic-aromatic copolyesters . Further studies are needed to explore its potential applications and benefits.

Properties

{ "Design of the Synthesis Pathway": "Camphoric anhydride can be synthesized through the oxidation of camphor with chromic acid.", "Starting Materials": [ "Camphor", "Chromic acid" ], "Reaction": [ "Dissolve camphor in glacial acetic acid", "Add chromic acid slowly to the solution with stirring", "Heat the mixture to 70-80°C for 2-3 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water and dry it in a desiccator" ] }

CAS No.

76-32-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1

InChI Key

VFZDNKRDYPTSTP-QUBYGPBYSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O

SMILES

CC1(C2CCC1(C(=O)OC2=O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)OC2=O)C)C

595-31-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC12CCC(C(=O)OC1=O)C2(C)C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of camphoric anhydride is C10H14O3 and its molecular weight is 182.22 g/mol. []

A: this compound can be characterized using techniques like IR, 1H NMR, and 13C NMR. Key features include carbonyl stretching bands in the IR spectrum and characteristic chemical shifts for the different protons and carbons in the NMR spectra. [, ]

A: this compound is used as a high-permittivity additive in organic semiconductor films to improve exciton separation efficiency in organic solar cells by reducing the exciton binding energy. [] It is also used as a curing agent in epoxy resins, influencing the thermal and mechanical properties of the resulting thermosets. [, ]

A: this compound is used as a high-permittivity additive in organic bulk heterojunction photovoltaic devices. Its incorporation increases the film permittivity, reducing the charge transfer state energy and ultimately increasing the device's power conversion efficiency. []

A: this compound can be synthesized by oxidizing bornylene with KMnO4 in a mixture of acetic anhydride and water. [] It can also be obtained by the unsensitized photo-oxidation of camphorquinone in polar solvents like alcohol. []

A: The reaction between this compound and primary amines exhibits regioselectivity, favoring the less hindered carbonyl group of the anhydride. Additionally, when chiral components are used, kinetic resolution can occur, allowing for stereoselective synthesis. []

A: Computational methods like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations help analyze this compound's structure and conformational behavior in solution. These techniques, coupled with NMR spectroscopy, provide detailed insights into its structural characteristics. []

A: Early research on this compound focused on its synthesis and fundamental chemical reactions, such as its rate of hydration and its reaction with aromatic compounds in the context of Friedel-Crafts reactions. [, , , , , ] Later research explored its physical properties, including dielectric studies of its orientational disorder. [, ] More recently, the focus has shifted towards its applications in materials science, particularly its role in organic electronics and photovoltaics. [, , ]

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